Cas no 2092725-90-9 (4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine)

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro group at the 4-position and a 3-methylbenzyl substituent at the 6-position, offering reactivity for further functionalization. The compound's aromatic pyrimidine core and halogenated moiety make it a versatile intermediate in heterocyclic synthesis. Its stability under standard conditions and well-defined reactivity profile facilitate its use in cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of the methylbenzyl group may enhance lipophilicity, which could be advantageous in drug discovery for improving membrane permeability. This compound is suitable for exploratory studies in medicinal chemistry and material science applications.
4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine structure
2092725-90-9 structure
商品名:4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
CAS番号:2092725-90-9
MF:C13H13ClN2
メガワット:232.708721876144
CID:5723723
PubChem ID:121205825

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • starbld0028197
    • F1967-4235
    • 4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
    • 4-chloro-2-methyl-6-[(3-methylphenyl)methyl]pyrimidine
    • 2092725-90-9
    • AKOS026714854
    • 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
    • インチ: 1S/C13H13ClN2/c1-9-4-3-5-11(6-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3
    • InChIKey: DDLRXGMARRREJX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(CC2C=CC=C(C)C=2)=NC(C)=N1

計算された属性

  • せいみつぶんしりょう: 232.0767261g/mol
  • どういたいしつりょう: 232.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 25.8Ų

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-4235-10g
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F1967-4235-0.25g
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-4235-2.5g
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-4235-5g
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-4235-0.5g
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9 95%+
0.5g
$318.0 2023-09-06
TRC
C251526-1g
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9
1g
$ 475.00 2022-04-01
TRC
C251526-100mg
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9
100mg
$ 95.00 2022-04-01
TRC
C251526-500mg
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9
500mg
$ 320.00 2022-04-01
Life Chemicals
F1967-4235-1g
4-chloro-2-methyl-6-(3-methylbenzyl)pyrimidine
2092725-90-9 95%+
1g
$335.0 2023-09-06

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine 関連文献

Related Articles

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidineに関する追加情報

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine: A Comprehensive Overview

CAS No 2092725-90-9, commonly referred to as 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry. This compound belongs to the pyrimidine family, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at positions 1 and 3. The presence of chlorine, methyl, and benzyl substituents at specific positions imparts unique chemical and physical properties to this molecule.

The synthesis of 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Its structural elucidation has been confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine exhibits interesting electronic properties due to the conjugation within the pyrimidine ring and the electron-withdrawing effects of the chlorine substituent. These properties make it a valuable component in the development of advanced materials, including organic semiconductors and optoelectronic devices. Recent studies have demonstrated its potential as a building block for constructing two-dimensional covalent organic frameworks (COFs), which are promising for gas storage and separation applications.

In the pharmaceutical industry, CAS No 2092725-90-9 has shown promise as a lead compound for drug discovery. Its ability to interact with specific biological targets, such as protein kinases and nucleic acids, has been explored in recent research. For instance, studies have highlighted its potential as an inhibitor of certain enzymes involved in cancer progression, making it a candidate for further preclinical evaluation.

The chemical stability of 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine under various environmental conditions has also been investigated. It demonstrates good thermal stability up to 150°C and is resistant to hydrolysis under neutral conditions. These characteristics enhance its suitability for industrial applications where robustness is required.

In terms of environmental impact, recent life cycle assessments (LCAs) have evaluated the sustainability of producing CAS No 2092725-90-9. The use of renewable feedstocks and energy-efficient synthesis routes has been proposed to minimize its ecological footprint. Such considerations align with global efforts to promote green chemistry principles in chemical manufacturing.

The versatility of 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine extends to its role as an intermediate in the synthesis of more complex molecules. Its ability to undergo further functionalization reactions allows for the creation of derivatives with enhanced biological or material properties. For example, researchers have explored its use in constructing heterobimacrocycles, which have applications in metal ion coordination and sensing.

In conclusion, CAS No 2092725-90-9, or 4-Chloro-2-methyl-6-(3-methylbenzyl)pyrimidine, stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key player in advancing modern chemical technologies.

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